N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide is a complex organic compound that features a benzothiazole moiety, a dimethylthiophene ring, and a tosyl-propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized by condensing a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol with a catalytic amount of glacial acetic acid.
Synthesis of Dimethylthiophene: The dimethylthiophene ring can be synthesized through a series of reactions involving thiophene derivatives and methylating agents.
Coupling Reaction: The benzothiazole derivative is then coupled with the dimethylthiophene derivative under appropriate conditions to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole and thiophene rings.
Reduction: Reduced forms of the benzothiazole and thiophene rings.
Substitution: Substituted derivatives where the tosyl group is replaced by the nucleophile.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anti-tubercular agent.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing inflammation . The compound’s electronic properties also allow it to interact with cellular components, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share the benzothiazole moiety and have similar biological activities.
Benzothiazole Derivatives: Various benzothiazole derivatives are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide is unique due to the presence of the dimethylthiophene ring and the tosyl-propanamide group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in both medicinal and material science applications .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S3/c1-14-8-10-17(11-9-14)31(27,28)13-12-20(26)25-23-21(15(2)16(3)29-23)22-24-18-6-4-5-7-19(18)30-22/h4-11H,12-13H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMJSOLHTXXDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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